molecular formula C6H5ClN2O3 B041990 2-Chloro-6-methoxy-3-nitropyridine CAS No. 38533-61-8

2-Chloro-6-methoxy-3-nitropyridine

Cat. No. B041990
CAS RN: 38533-61-8
M. Wt: 188.57 g/mol
InChI Key: DVRGUTNVDGIKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04529800

Procedure details

143.6 g (one mole) of 2-chloro-6-methoxy-pyridine were added dropwise with stirring over one hour to a mixture of 1600 ml of concentrated sulfuric acid and 800 ml of fuming nitric acid cooled to 0° C. and the temperature was allowed to rise to 20° C. over three hours. The mixture was then stirred at 20° C. for three hours and was poured into 5000 g of crushed ice. The mixture was vacuum filtered and the product was washed with a large volume of water until acid free and dried to obtain 151-156 g (80-83% yield) of 2-chloro-3nitro-6-methoxy-pyridine in the form of yellow crystals melting at 67° to 69° C. with a purity of 84 to 85%.
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143.6 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
5000 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[N:3]=1.S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16]>>[Cl:1][C:2]1[C:7]([N+:15]([O-:17])=[O:16])=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[N:3]=1

Inputs

Step One
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
143.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)OC
Step Three
Name
Quantity
1600 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
800 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice
Quantity
5000 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 20° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the product was washed with a large volume of water until acid free
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 153.5 (± 2.5) g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.